Cas no 887204-68-4 (N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide)

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide structure
887204-68-4 structure
商品名:N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
CAS番号:887204-68-4
MF:C16H16ClN3O4S
メガワット:381.833941459656
CID:5478331

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 化学的及び物理的性質

名前と識別子

    • Ethanediamide, N1-[2-[4-(aminosulfonyl)phenyl]ethyl]-N2-(2-chlorophenyl)-
    • N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
    • インチ: 1S/C16H16ClN3O4S/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-10-9-11-5-7-12(8-6-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24)
    • InChIKey: PHQYXYLBQDUDEG-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1=CC=C(S(N)(=O)=O)C=C1)(=O)C(NC1=CC=CC=C1Cl)=O

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2616-0946-20μmol
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2616-0946-10mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2616-0946-10μmol
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2616-0946-20mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2616-0946-25mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2616-0946-50mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2616-0946-75mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2616-0946-30mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2616-0946-2mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2616-0946-4mg
N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-68-4 90%+
4mg
$66.0 2023-05-16

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 関連文献

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamideに関する追加情報

Introduction to N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide (CAS No. 887204-68-4)

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide is a sophisticated organic compound characterized by its intricate molecular structure. This compound, identified by the CAS number 887204-68-4, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and medicinal research. The molecular framework of this compound incorporates several key functional groups, including a 2-chlorophenyl moiety and a 4-sulfamoylphenyl group, which contribute to its unique chemical properties and reactivity.

The presence of these specific substituents makes N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide a promising candidate for further exploration in the synthesis of novel therapeutic agents. The 2-chlorophenyl group, known for its electron-withdrawing effects, can influence the electronic properties of the molecule, while the 4-sulfamoylphenyl group introduces both hydrophilicity and potential binding interactions with biological targets. These characteristics are particularly relevant in the context of developing small-molecule inhibitors and modulators for various diseases.

In recent years, there has been a growing interest in the development of molecules that can modulate protein-protein interactions (PPIs), which are critical in many biological pathways. N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide, with its dual functionality, presents an opportunity to design compounds that can interact with specific PPIs. For instance, the sulfamoyl group can serve as a hinge-binding motif, facilitating the interaction with target proteins, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.

The compound's structure also suggests potential applications in the field of cheminformatics and computer-aided drug design. The combination of a chloro-substituted aromatic ring and a sulfamoylphenyl moiety creates a diverse chemical scaffold that can be further modified to optimize pharmacokinetic and pharmacodynamic properties. This flexibility makes it an attractive candidate for virtual screening campaigns aimed at identifying lead compounds for drug discovery.

Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry due to their broad spectrum of biological activities. The sulfamoyl group in N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide is particularly noteworthy, as it has been shown to enhance solubility and bioavailability of drug candidates. This property is crucial for developing orally administered therapeutics that can achieve effective plasma concentrations.

The synthesis of N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, condensation reactions, and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the carbon-carbon bonds essential for the molecule's structure.

The compound's stability under various conditions is another critical aspect that needs to be evaluated during its development. Factors such as pH sensitivity, thermal stability, and solubility in common solvents must be carefully assessed to determine its suitability for different applications. For instance, if the compound is intended for use in solution-based assays or formulations, its solubility profile will be a key consideration.

In conclusion, N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethane-diamide (CAS No. 887204-68-4) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a 2-chlorophenyl group and a 4-sulfamoylphenyl moiety offers opportunities for designing novel therapeutic agents targeting various diseases. Further exploration into its synthetic pathways, physicochemical properties, and biological interactions will be essential to unlock its full potential in drug development.

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